Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18669056
InChI: InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10ClN3O3
Molecular Weight: 255.66 g/mol

Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

CAS No.:

Cat. No.: VC18669056

Molecular Formula: C10H10ClN3O3

Molecular Weight: 255.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate -

Specification

Molecular Formula C10H10ClN3O3
Molecular Weight 255.66 g/mol
IUPAC Name ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Standard InChI InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3
Standard InChI Key ICUJEERHNNTKKK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(=C1OC)C(=NC=N2)Cl

Introduction

Structural and Physicochemical Characteristics

The compound features a pyrrolo[2,1-f] triazine core substituted with a chlorine atom at position 4, a methoxy group at position 5, and an ethyl carboxylate at position 6. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₁₀H₁₀ClN₃O₃
Molecular weight255.66 g/mol
Density1.42 ± 0.1 g/cm³ (predicted)
pKa-3.72 ± 0.30 (predicted)
Storage conditions2–8°C

The methoxy and chloro substituents influence electronic distribution, enhancing stability and modulating reactivity for downstream functionalization .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of this compound is often achieved through multi-step protocols involving:

  • Core Construction: Formation of the pyrrolo-triazine scaffold via cyclization reactions. For example, Bristol Myers Squibb’s patent (US6982265 B1) describes alkylation and substitution reactions using precursors like 6-bromo-1,2,4-triazine derivatives .

  • Functionalization: Introduction of substituents via nucleophilic substitution or coupling. The methoxy group is typically installed using methylating agents (e.g., methyl iodide), while chlorine is introduced via chlorination reagents like POCl₃ .

  • Esterification: The ethyl carboxylate group is added through esterification of a carboxylic acid intermediate with ethanol under acidic conditions .

Example Protocol

A representative synthesis from ethyl 4-chloro-5-methylpyrrolo[2,1-f] triazine-6-carboxylate (CAS: 427878-41-9) involves:

  • Step 1: Methoxylation of the methyl group using BBr₃ to demethylate, followed by methylation with dimethyl sulfate .

  • Step 2: Purification via silica gel chromatography or preparative HPLC, yielding the final product with >97% purity .

Applications in Drug Discovery

Kinase Inhibition

The compound serves as a precursor in synthesizing fused heterocyclic kinase inhibitors. For instance:

  • Patent US11390634B2 highlights its use in creating imidazo[4,5-b]pyridine derivatives that inhibit CLK (CDC-like kinase), a target in oncology .

  • Analogues with substituents at positions 4 and 5 demonstrate enhanced binding affinity to kinase ATP pockets, as shown in molecular docking studies .

Anticancer Activity

Derivatives of this scaffold exhibit antiproliferative effects against pancreatic and ovarian cancer cell lines. For example:

  • Compound 11g (a structural analogue) showed IC₅₀ values of <1 μM in in vitro assays, attributed to its ability to disrupt cell cycle progression .

  • The ethyl carboxylate group improves solubility, facilitating pharmacokinetic optimization .

Comparative Analysis with Analogues

CompoundSubstituentsBioactivity
Ethyl 4-chloro-5-methyl...4-Cl, 5-Me, 6-COOEtCLK inhibition (IC₅₀: 50 nM)
Ethyl 4-methoxy-5-methyl...4-OMe, 5-Me, 6-COOEtImproved solubility (LogP: 0.21)
This compound4-Cl, 5-OMe, 6-COOEtEnhanced kinase selectivity

The methoxy group in this compound reduces metabolic degradation compared to methyl analogues, extending half-life in vivo .

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